3-(4-Hydroxyphenyl)-1-propanol, also known as dihydro-p-coumaroyl alcohol (DHPA) or 4-(3-hydroxypropyl)phenol, is a natural product found in various plants, including Smallanthus fruticosus (yerba mate) and Taxus baccata (yew) [].
This compound has been used as a precursor in the laboratory synthesis of other molecules, such as (−)-centrolobine, a naturally occurring alkaloid with potential anti-inflammatory properties [].
Research suggests that 3-(4-Hydroxyphenyl)-1-propanol may possess various biological activities, including:
3-(4-Hydroxyphenyl)-1-propanol, also known as 4-hydroxy-benzenepropanol or 4-(3-hydroxypropyl)phenol, is an organic compound with the molecular formula and a molecular weight of approximately 152.19 g/mol. This compound belongs to the class of phenolic compounds and is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological activity. It is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals, including potential antidiabetic agents through its role as a G protein-coupled receptor 40 agonist .
These reactions are significant for synthesizing complex organic molecules and materials .
3-(4-Hydroxyphenyl)-1-propanol exhibits various biological activities:
The synthesis of 3-(4-Hydroxyphenyl)-1-propanol can be achieved through several methods:
3-(4-Hydroxyphenyl)-1-propanol has diverse applications across various fields:
Studies on the interactions of 3-(4-Hydroxyphenyl)-1-propanol with biological molecules reveal its potential effects on enzymatic activity and cellular processes. It has been shown to bind with various enzymes, potentially modulating their activity and influencing metabolic pathways. The compound's stability and degradation over time have also been examined in laboratory settings, indicating that prolonged exposure may alter its biological effects .
Several compounds share structural similarities with 3-(4-Hydroxyphenyl)-1-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzyl alcohol | Lacks the propanol side chain; used as a solvent | |
| 3-(4-Methoxyphenyl)-1-propanol | Contains a methoxy group; used in pharmaceuticals | |
| 2-(4-Hydroxyphenyl)ethanol | Shorter carbon chain; exhibits similar biological activity | |
| 3-(4-Hydroxyphenyl)propionic acid | Contains a carboxylic acid group; relevant in metabolic studies |
The uniqueness of 3-(4-Hydroxyphenyl)-1-propanol lies in its specific structural arrangement and functional groups, which confer distinct reactivity and biological properties compared to these similar compounds .
The study of phenylpropanoids began in the early 20th century with the isolation of lignin and coumarins from plant tissues. These compounds, derived from phenylalanine and tyrosine, were recognized for their roles in plant structure and defense. The discovery of 3-(4-hydroxyphenyl)-1-propanol emerged alongside advancements in chromatography and spectrometry in the 1960s, enabling precise identification of phenolic intermediates.
Early work revealed its presence in Smallanthus fruticosus and Calocedrus formosana, where it contributes to lignification and UV protection. The compound’s biosynthesis was traced to the shikimate pathway, where phenylalanine ammonia-lyase (PAL) initiates the conversion of phenylalanine to cinnamic acid, followed by reduction to yield 3-(4-hydroxyphenyl)-1-propanol. This pathway, conserved across embryophytes, underscores its evolutionary importance in terrestrial plant adaptation.
3-(4-Hydroxyphenyl)-1-propanol bridges primary and specialized metabolism. Its derivatives, such as coniferyl and sinapyl alcohols, are monomers for lignin polymers, which constitute 30% of terrestrial biomass. Beyond structural roles, its antioxidant capacity stems from the phenolic hydroxyl group, which scavenges reactive oxygen species (ROS) in vitro.
Recent studies highlight its pharmacological potential:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂ | |
| Melting Point | 51–54°C | |
| Boiling Point | 311.6°C (at 760 mmHg) | |
| Solubility | DMSO, Methanol | |
| pKa | 10.05 ± 0.15 |
The compound’s versatility has spurred interdisciplinary research:
Advances in CRISPR-Cas9 and RNAi technologies enable targeted modulation of phenylpropanoid pathways. For example, silencing CYP73 genes in Physcomitrium patens abolished 3-(4-hydroxyphenyl)-1-propanol production, impairing cuticle formation and stress resilience. Conversely, overexpression of 4-coumarate-CoA ligase (4CL) in Arabidopsis boosted lignin content by 40%, enhancing biomass recalcitrance.
Structure-activity relationship (SAR) studies optimize bioactivity:
3-(4-Hydroxyphenyl)-1-propanol serves as a monomer in biodegradable polymers. Manganese-salen catalysts facilitate its copolymerization with siloxanes, yielding poly(silylether)s with tensile strengths comparable to polyethylene.
The taxonomic distribution of 3-(4-Hydroxyphenyl)-1-propanol spans multiple plant families, reflecting its fundamental role in plant metabolism and defense systems. Research has documented its presence in several distinct botanical lineages, indicating evolutionary conservation of the biosynthetic pathways responsible for its production.
The most well-documented source of 3-(4-Hydroxyphenyl)-1-propanol is the fruits of Zanthoxylum cuspidatum, a species within the Rutaceae family [6] [7] [8]. This plant serves as a significant natural reservoir of the compound, with concentrations sufficient for commercial extraction and isolation [8]. The presence of this compound in Zanthoxylum species aligns with the broader distribution patterns of phenylpropanoids within the Rutaceae family, which are known for their rich phenolic compound profiles [4].
Achillea millefolium, commonly known as yarrow, represents another important source within the Asteraceae family [9]. Research has identified 3-(4-Hydroxyphenyl)-1-propanol among eleven different compounds isolated from the whole plant, alongside various monoterpenes, megastigmanes, and flavonoids [9]. This distribution pattern reflects the complex secondary metabolite profiles typical of Asteraceae species.
Additional documented sources include Smallanthus fruticosus and Calocedrus formosana, expanding the taxonomic range to include members of different plant families . The presence in Calocedrus formosana, a coniferous species, suggests that phenylpropanoid biosynthesis pathways producing this compound are not restricted to angiosperms but extend to gymnosperms as well.
Within the Pinaceae family, Pinus sylvestris (Scotch pine) has been identified as a natural source of 3-(4-Hydroxyphenyl)-1-propanol [6]. This occurrence in coniferous species highlights the widespread nature of phenylpropanoid metabolism across major plant divisions. The presence of phenolic compounds in coniferous species is particularly significant given their role in defending against various environmental stresses and pathogens [10].
The distribution of phenylpropanoids in conifers follows specific patterns, with these compounds typically stored in polyphenolic parenchyma cells, a tissue abundant in the phloem of all conifers [10]. This specialized storage system facilitates the accumulation and mobilization of phenolic compounds like 3-(4-Hydroxyphenyl)-1-propanol for various physiological functions.
| Plant Family | Species | Plant Part | Reference |
|---|---|---|---|
| Rutaceae | Zanthoxylum cuspidatum | Fruits | [6] [7] [8] |
| Asteraceae | Achillea millefolium | Whole plant | [9] |
| Asteraceae | Smallanthus fruticosus | Not specified | |
| Cupressaceae | Calocedrus formosana | Not specified | |
| Pinaceae | Pinus sylvestris | Not specified | [6] |
The occurrence of phenylpropanoid compounds, including those structurally related to 3-(4-Hydroxyphenyl)-1-propanol, in bee propolis represents a significant aspect of their natural distribution [11]. Propolis, a resinous natural substance collected by honeybees (Apis mellifera) from plant exudations, serves as a concentrated source of various phenolic compounds derived from botanical sources [11].
Propolis typically comprises approximately 50% resin and plant balm, 30% wax, 10% volatile oils, 5% pollen, and 5% other organic residues [11]. The phenolic fraction of propolis includes numerous compounds belonging to various structural classes, with more than 300 different chemicals identified in propolis samples from various geographical origins [11]. The chemical composition of propolis varies significantly based on the botanical sources available to bees, geographical location, and seasonal factors [11].
Research has documented that propolis contains phenolic compounds including flavonoids, phenolic acids, and their esters, which exhibit promising biological activities such as antibacterial, anti-inflammatory, and antioxidant properties [11]. The presence of phenylpropanoid derivatives in propolis reflects the selective collection behavior of bees, which gather these compounds from plant sources where they serve important defensive functions [11].
Studies examining propolis samples from different regions have revealed significant variations in phenolic compound profiles. Research on propolis collected from various regions of Balochistan demonstrated total phenolic contents ranging from 2.9343 ± 1.247 to 6.0216 ± 2.873 mg gallic acid equivalents per gram, with flavonoid contents ranging from 0.1546 ± 0.087 to 0.6586 ± 0.329 mg quercetin equivalents per gram [11]. These variations reflect the diverse botanical sources from which bees collect propolis materials.
The bioactive components analysis of propolis samples has revealed the presence of steroids, carbohydrates, flavonoids, coumarins, cardiac glycosides, quinones, anthraquinones, terpenoids, tannins, and phlobatannins at varying concentrations [11]. This complex mixture of secondary metabolites, including phenylpropanoid derivatives, contributes to the biological activities attributed to propolis.
The ecological significance of 3-(4-Hydroxyphenyl)-1-propanol in plant defense systems stems from its role as a component of the broader phenylpropanoid pathway, which serves as a fundamental defense mechanism against various biotic and abiotic stresses [5] [3]. The phenylpropanoid pathway represents a hub of secondary metabolites that encompasses an array of molecules with diverse protective functions in plant-environment interactions [5].
The phenylpropanoid pathway, which produces compounds like 3-(4-Hydroxyphenyl)-1-propanol, functions as a primary defense system triggered when pathogens breach the plant cell wall [3]. This pathway bifurcates into the production of numerous compounds based on intermediates from the shikimate pathway, creating a complex network of defensive molecules [3]. The whole metabolomic pathway exhibits sophisticated regulatory mechanisms that enable rapid, coordinated responses to microbial attack [3].
Research has demonstrated that phenylpropanoids serve multiple defensive roles, ranging from physical barriers to chemical deterrents against insects and pathogens [5]. These compounds can function as antifeedants, oviposition deterrents, and toxic agents, while some may also act as signaling molecules involved in local or systemic defense activation [5]. The dynamic regulation of phenylpropanoid metabolism allows plants to adjust their chemical defenses based on specific threat profiles.
The role of phenylpropanoid compounds in cell wall fortification represents a crucial aspect of plant defense strategy. The phenylpropanoid pathway generates monolignols, which serve as building blocks for lignin biosynthesis [3]. Lignin deposition in cell walls creates physical barriers that impede pathogen penetration and insect feeding, with several studies demonstrating positive correlations between lignin content and enhanced resistance to various threats [5].
The intermediate metabolites and phenylpropanoid compounds produced during lignin biosynthesis, including derivatives of 3-(4-Hydroxyphenyl)-1-propanol, display antimicrobial activities and contribute to plant defense mechanisms [3]. The flux through the phenylpropanoid pathway can be dynamically regulated to generate various defensive compounds, including phenolic phytoalexins, stilbenes, and coumarins, in addition to monolignols [3].
The production of phenylpropanoid compounds like 3-(4-Hydroxyphenyl)-1-propanol is subject to complex metabolic regulation that responds to various stress conditions. Research has shown that genes from phenylpropanoid pathways are highly expressed under biotic and abiotic stress conditions, resulting in increased accumulation of corresponding enzymes and enhanced enzymatic activities [3]. This upregulation leads to elevated levels of defensive compounds that help plants cope with environmental challenges.
Studies examining the response of phenylpropanoid pathway genes to various pathogens have revealed that different genes can produce varying effects on disease resistance depending on the specific crop, pathogen type, and environmental conditions [3]. The complexity of these interactions underscores the sophisticated nature of plant defense systems and the important role of phenylpropanoid compounds in maintaining plant health.
The production of 3-(4-Hydroxyphenyl)-1-propanol and related phenylpropanoid compounds is significantly influenced by various environmental factors that modulate the expression and activity of biosynthetic pathways [12]. Understanding these environmental influences is crucial for comprehending the natural variation in compound concentrations across different plant populations and geographical regions.
Phenylpropanoid biosynthetic pathways are activated under various abiotic stress conditions, including drought, heavy metal exposure, salinity, temperature extremes, and ultraviolet radiation [12]. These stress conditions result in the accumulation of various phenolic compounds, which serve multiple protective functions, including the scavenging of harmful reactive oxygen species [12]. The environmental activation of these pathways represents an adaptive response that enables plants to survive challenging conditions.
Research has demonstrated that plants exhibit increased synthesis of polyphenols, including phenolic acids and flavonoids, under abiotic stress conditions [12]. This enhanced production helps plants cope with environmental constraints by providing antioxidant protection and maintaining cellular integrity under stress [12]. The phenylpropanoid pathway serves as a critical component of the plant stress response system, with its activation representing a key survival strategy.
Temperature variations significantly impact phenylpropanoid compound production, with both heat and chilling stress leading to enhanced synthesis of phenolic compounds [12]. Under high temperature conditions, plants synthesize increased amounts of phenolic compounds such as anthocyanins, flavonoids, flavonols, and phenolic acids, which protect cellular components from heat-induced damage [12]. Studies have documented specific phenolic compounds that accumulate in response to heat stress, including various acids and flavonoid derivatives.
Cold stress also triggers phenylpropanoid pathway activation, leading to the accumulation of structural phenolic compounds like suberin and lignin in plant cell walls [12]. This enhanced cell wall thickness due to phenolic accumulation provides protection against chilling injury and prevents cell collapse under cold stress conditions [12]. The regulation of phenylpropanoid biosynthesis under temperature stress involves enhanced expression of key pathway genes, resulting in elevated defensive compound levels.
Environmental factors that vary seasonally and geographically significantly influence the production of phenylpropanoid compounds in natural plant populations. Research examining phenolic profiles in relation to environmental conditions has revealed strong correlations between growing season duration and phenolic compound concentrations [13]. Studies have shown that the duration of the vegetation period correlates significantly with total phenol content and flavonoid concentrations in plant tissues.
The relationship between environmental conditions and phenolic compound production varies among different plant groups and species [13]. Some species exhibit positive correlations between growing season length and phenolic content, while others show inverse relationships, reflecting different adaptive strategies and metabolic responses to environmental conditions [13]. These variations highlight the complex interactions between genetic factors, environmental conditions, and secondary metabolite production.
| Environmental Factor | Effect on Phenolic Production | Mechanism | Reference |
|---|---|---|---|
| Heat Stress | Increased phenolic compound synthesis | Enhanced PAL and CHS expression | [12] |
| Cold Stress | Enhanced lignin and suberin accumulation | Increased PAL, CAD, and HCT expression | [12] |
| UV Radiation | Elevated flavonoid production | Activation of phenylpropanoid pathway | [12] |
| Drought | Increased total phenolic content | Stress-induced pathway activation | [12] |
| Growing Season Length | Variable correlation with phenolic content | Species-specific metabolic responses | [13] |
3-(4-Hydroxyphenyl)-1-propanol occupies a distinctive position within the phenylpropanoid biosynthetic pathway, representing an alternative product derived from the reduction of p-coumaric acid derivatives [1] [2]. The compound emerges through a metabolic branch that diverges from the canonical monolignol biosynthetic route, specifically at the level of p-coumaroyl-coenzyme A intermediates [3] [4].
The phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase, producing cinnamic acid as the foundational C6-C3 skeleton [1] [2]. This general phenylpropanoid pathway continues through cinnamate 4-hydroxylase-mediated hydroxylation to form p-coumaric acid, followed by activation to p-coumaroyl-coenzyme A through 4-coumarate:coenzyme A ligase [1] [2]. At this critical juncture, the pathway bifurcates into multiple specialized routes, including the traditional monolignol pathway leading to lignin precursors and the alternative reductive pathway yielding 3-(4-Hydroxyphenyl)-1-propanol [3] [5].
The positioning of 3-(4-Hydroxyphenyl)-1-propanol within this metabolic network reflects its role as a saturated phenylpropanoid derivative, distinguishing it from the unsaturated monolignols that serve as primary lignin building blocks [6] [7]. This compound represents a metabolic endpoint resulting from the complete reduction of the propyl side chain, contrasting with the selective reduction patterns observed in canonical monolignol biosynthesis [8] [9].
The enzymatic conversion of p-coumaric acid to 3-(4-Hydroxyphenyl)-1-propanol involves a sophisticated sequence of transformations that begins with the activation of the carboxylic acid substrate. The initial step requires 4-coumarate:coenzyme A ligase, which catalyzes the adenosine triphosphate-dependent formation of p-coumaroyl-coenzyme A from p-coumaric acid [1] [4]. This reaction proceeds through an adenylated intermediate, characteristic of the adenosine monophosphate-forming adenylating enzyme superfamily [3].
The subsequent transformation involves a two-electron reduction process that converts the activated carboxylic acid derivative to the corresponding aldehyde intermediate, p-coumaraldehyde [3] [5]. This reduction step represents a critical control point in the pathway, as aldehyde intermediates serve as branch points for multiple metabolic fates [8] [9]. The enzymatic machinery responsible for this transformation exhibits substrate specificity toward aromatic carboxylic acid derivatives, with particular efficiency for p-coumaroyl-coenzyme A substrates [3] [10].
The final reduction step in the biosynthetic sequence involves cinnamyl alcohol dehydrogenase enzymes, which catalyze the nicotinamide adenine dinucleotide phosphate-dependent reduction of p-coumaraldehyde to yield 3-(4-Hydroxyphenyl)-1-propanol [11] [8]. However, experimental evidence indicates that cinnamyl alcohol dehydrogenase enzymes exhibit notably lower catalytic activity toward p-coumaraldehyde compared to other cinnamaldehyde substrates, such as coniferaldehyde or sinapaldehyde [8] [12]. This reduced enzymatic efficiency contributes to the accumulation of aldehyde intermediates and influences the overall metabolic flux toward 3-(4-Hydroxyphenyl)-1-propanol formation [8].
Carboxylic acid reductase represents a pivotal enzyme family in the alternative biosynthetic route leading to 3-(4-Hydroxyphenyl)-1-propanol formation [3] [5]. These enzymes catalyze the direct reduction of carboxylic acids to aldehydes using adenosine triphosphate and nicotinamide adenine dinucleotide phosphate as cofactors, bypassing the traditional hydroxycinnamoyl-coenzyme A reductase pathway [3] [10].
The carboxylic acid reductase enzyme system consists of three distinct domains: an adenylation domain responsible for substrate activation, a peptidyl carrier protein domain that facilitates substrate transfer, and a reductase domain that performs the two-electron reduction [3]. The adenylation domain exhibits structural similarity to the adenosine nucleotide-binding leucine zipper superfamily of adenylating enzymes, specifically recognizing aromatic carboxylic acid substrates including p-coumaric acid derivatives [3] [5].
Mechanistic studies reveal that carboxylic acid reductase-mediated biosynthesis proceeds through a strictly controlled two-electron reduction process that prevents over-reduction to alcohol products [3] [5]. The enzyme active site architecture ensures that aldehyde products are released efficiently, avoiding the formation of unwanted alcohol byproducts that would compete with downstream enzymatic transformations [3]. This specificity is achieved through conformational changes in the reductase domain that occur upon substrate binding, positioning the nicotinamide cofactor in a catalytically competent orientation only during the appropriate reduction step [3].
The phosphopantetheine cofactor plays a crucial role in carboxylic acid reductase function, serving as a flexible arm that shuttles the acylated substrate between the adenylation and reductase domains [3]. Structural studies demonstrate that phosphopantetheine binding induces conformational changes that activate the reductase domain, ensuring that reduction occurs only when the appropriate substrate is bound [3]. This mechanism provides an additional layer of control over the biosynthetic process and contributes to the specificity of 3-(4-Hydroxyphenyl)-1-propanol formation.
The biosynthesis of 3-(4-Hydroxyphenyl)-1-propanol demonstrates intricate relationships with established lignin biosynthetic pathways, sharing common precursors while producing structurally distinct end products [7] [9]. Both pathways utilize p-coumaric acid as a foundational substrate, but diverge in their enzymatic transformations and final molecular architectures [6] [8].
Traditional lignin biosynthesis employs hydroxycinnamoyl-coenzyme A reductase to produce p-coumaraldehyde, which subsequently undergoes reduction by cinnamyl alcohol dehydrogenase to yield p-coumaryl alcohol [7] [9]. This monolignol serves as a building block for H-lignin units through oxidative polymerization reactions catalyzed by peroxidases and laccases in the apoplastic space [7] [13]. The resulting lignin polymer provides structural support and pathogen resistance to plant cell walls [7].
In contrast, the pathway leading to 3-(4-Hydroxyphenyl)-1-propanol generates a saturated phenylpropanoid derivative that does not participate directly in lignin polymerization [6] [7]. The saturated propyl side chain of 3-(4-Hydroxyphenyl)-1-propanol lacks the reactive double bond present in traditional monolignols, preventing its incorporation into lignin polymer networks through conventional radical coupling mechanisms [7] [13].
The metabolic relationship between these pathways extends beyond substrate competition to include regulatory interactions that influence overall phenylpropanoid metabolism [8] [9]. Stress-induced conditions can redirect metabolic flux from lignin biosynthesis toward alternative phenylpropanoid products, including 3-(4-Hydroxyphenyl)-1-propanol [8]. This metabolic flexibility allows plants to adjust their biochemical responses to environmental challenges while maintaining essential structural functions [8] [14].
Comparative analysis of 3-(4-Hydroxyphenyl)-1-propanol biosynthesis with established monolignol routes reveals fundamental differences in enzymatic specificity, substrate utilization, and metabolic regulation [6] [7]. The canonical monolignol pathway produces three primary alcohols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, each containing unsaturated propyl side chains that enable participation in lignin polymerization [7] [9].
The biosynthetic route to coniferyl alcohol involves additional hydroxylation and methylation steps beyond those required for 3-(4-Hydroxyphenyl)-1-propanol formation [6] [7]. p-Coumarate 3-hydroxylase introduces a hydroxyl group at the meta position of p-coumaric acid derivatives, while caffeoyl-coenzyme A O-methyltransferase adds a methoxyl group to produce feruloyl-coenzyme A [1] [7]. These modifications create the guaiacyl substitution pattern characteristic of G-lignin units [7].
Sinapyl alcohol biosynthesis requires further enzymatic transformations, including ferulate 5-hydroxylase-mediated hydroxylation and caffeic acid O-methyltransferase-catalyzed methylation to generate the syringyl substitution pattern [6] [7]. This extended pathway demonstrates the metabolic complexity associated with producing highly substituted monolignols compared to the relatively direct route to 3-(4-Hydroxyphenyl)-1-propanol [7].
Enzyme specificity studies reveal significant differences in the catalytic preferences of pathway enzymes toward various phenylpropanoid substrates [8] [12]. Cinnamyl alcohol dehydrogenase enzymes demonstrate marked substrate selectivity, exhibiting highest activity toward coniferaldehyde and sinapaldehyde while showing substantially reduced activity toward p-coumaraldehyde [8] [12]. This differential enzymatic activity contributes to the accumulation of p-coumaraldehyde and its subsequent conversion to 3-(4-Hydroxyphenyl)-1-propanol rather than p-coumaryl alcohol [8].
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